molecular formula C22H23N5O2 B11014051 (2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

(2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11014051
M. Wt: 389.4 g/mol
InChI Key: ZDNBSOUWFJZXPL-FQEVSTJZSA-N
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Description

N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE is a complex organic compound that features an indole moiety and a benzotriazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE typically involves the coupling of tryptamine with a benzotriazine derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine and a benzotriazine derivative

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The benzotriazine ring can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether

    Substitution: Halogenation using bromine (Br₂) in acetic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole oxides, while reduction of the benzotriazine ring may produce various reduced benzotriazine derivatives.

Scientific Research Applications

N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The benzotriazine ring may also contribute to the compound’s activity by interacting with different enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE is unique due to its combination of an indole moiety and a benzotriazine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H23N5O2/c1-14(2)20(27-22(29)17-8-4-6-10-19(17)25-26-27)21(28)23-12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13-14,20,24H,11-12H2,1-2H3,(H,23,28)/t20-/m0/s1

InChI Key

ZDNBSOUWFJZXPL-FQEVSTJZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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